Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro-
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Overview
Description
Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloroethanol backbone with a 1,1-dimethyl-2-propynyloxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- typically involves the reaction of trichloroethanol with 1,1-dimethyl-2-propynyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trichloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- exerts its effects involves interactions with specific molecular targets. The trichloroethanol moiety can interact with enzymes and proteins, altering their activity. The 1,1-dimethyl-2-propynyloxy group can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- tert-Butyldimethyl(2-propynyloxy)silane
- Toluene, 4-(1,1-dimethyl-2-propynyloxy)-
Uniqueness
Ethanol, 1-(1,1-dimethyl-2-propynyloxy)-2,2,2-trichloro- stands out due to its unique combination of a trichloroethanol backbone and a 1,1-dimethyl-2-propynyloxy group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
33243-75-3 |
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Molecular Formula |
C7H9Cl3O2 |
Molecular Weight |
231.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(2-methylbut-3-yn-2-yloxy)ethanol |
InChI |
InChI=1S/C7H9Cl3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h1,5,11H,2-3H3 |
InChI Key |
RNKGVZHCPIRTEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)OC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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